Eromycin -

Eromycin

Catalog Number: EVT-8760551
CAS Number:
Molecular Formula: C52H97NO18S
Molecular Weight: 1056.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A macrolide antibiotic, produced by Streptomyces erythreus. It is the lauryl sulfate salt of the propionic ester of erythromycin. This erythromycin salt acts primarily as a bacteriostatic agent. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
Source

Erythromycin was first isolated in 1952 from the soil bacterium Streptomyces erythreus. Since its discovery, it has been widely utilized in clinical settings due to its effectiveness against a variety of infections, particularly respiratory tract infections, skin infections, and sexually transmitted diseases.

Classification

Erythromycin is classified as a macrolide antibiotic, which are characterized by their large lactone ring structure. It belongs to the broader category of polyketides, which are secondary metabolites produced by certain bacteria and fungi.

Synthesis Analysis

Methods

The synthesis of erythromycin can be achieved through various methods, including:

  1. Natural Extraction: The traditional method involves extracting erythromycin from the fermentation broth of Saccharopolyspora erythraea.
  2. Chemical Synthesis: Total synthesis has been explored, with significant advancements made in the laboratory setting. Notably, the Woodward group developed a multi-step synthetic route that includes key reactions such as lactonization and glycosylation .
  3. Biosynthesis: Recent studies have focused on heterologous biosynthesis using Escherichia coli as a host to produce erythromycin precursors like 6-deoxyerythronolide B .

Technical Details

The total synthesis of erythromycin typically involves approximately 15 steps, including:

  • Formation of key intermediates through selective reactions.
  • Protecting group strategies to control reactivity during synthesis.
  • Final glycosylation steps that are crucial for biological activity .
Molecular Structure Analysis

Structure

Erythromycin consists of a large lactone ring (14-membered) with several hydroxyl and sugar moieties attached. The core structure can be represented as follows:

C37H67N1O13\text{C}_{37}\text{H}_{67}\text{N}_{1}\text{O}_{13}

Data

  • Molecular Weight: Approximately 733.93 g/mol.
  • Chemical Formula: C37H67NO13.
  • Stereochemistry: Erythromycin has multiple stereocenters, contributing to its complex three-dimensional structure.
Chemical Reactions Analysis

Reactions

Erythromycin undergoes several important chemical reactions:

  1. Lactonization: The formation of the lactone ring from precursor compounds.
  2. Glycosylation: The attachment of sugar moieties (desosamine and cladinose) which are critical for its antibiotic activity.
  3. Metal Complex Formation: Recent studies have explored the formation of erythromycin-metal complexes which enhance its antimicrobial properties against various pathogens .

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yields and selectivity.

Mechanism of Action

Process

Erythromycin exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: It binds to the 50S ribosomal subunit of bacteria, blocking peptide bond formation during translation.
  • Disruption of Translocation: This prevents the movement of ribosomes along messenger RNA.

Data

Studies have shown that erythromycin is particularly effective against Gram-positive bacteria and some Gram-negative bacteria by disrupting their protein synthesis machinery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water at acidic pH; poorly soluble in neutral or alkaline conditions.

Chemical Properties

  • pKa Values: Erythromycin has multiple pKa values indicating its behavior as a weak acid in solution.
  • Stability: Sensitive to heat and light; should be stored in a cool, dark place.
Applications

Scientific Uses

Erythromycin is extensively used in:

  1. Clinical Medicine: As an antibiotic for treating various bacterial infections.
  2. Pharmaceutical Research: Studied for its potential modifications to enhance efficacy or reduce resistance.
  3. Biotechnology: Used as a model compound in studies related to antibiotic production and resistance mechanisms.

Recent research also indicates potential applications in developing new antimicrobial agents through metal complexation strategies, enhancing efficacy against resistant strains .

Erythromycin remains a critical compound in both clinical and research settings due to its broad-spectrum activity and ongoing relevance in combating bacterial infections.

Biosynthesis and Metabolic Engineering of Erythromycin

Heterologous Biosynthesis in Escherichia coli Systems

The complete reconstitution of erythromycin A biosynthesis in Escherichia coli represents a landmark achievement in metabolic engineering. This involved the systematic transfer of a 55 kb gene cluster from the native producer Saccharopolyspora erythraea into E. coli. The cluster encompasses three polyketide synthase genes (each ~10 kb) and 17 additional genes governing deoxysugar biosynthesis, macrolide tailoring, and antibiotic resistance. Coordinated expression of these 26 heterologous genes enabled E. coli to produce bioactive erythromycin A at titers reaching 10 mg/L, with confirmed antibiotic activity [1] [7]. This established E. coli as a viable platform for erythromycin production and a versatile chassis for engineering novel analogs. Key challenges overcome included:

  • Expression optimization of large, GC-rich actinobacterial genes
  • Balanced co-expression of post-polyketide modification enzymes
  • Maintenance of pathway intermediate stability

Table 1: Key Achievements in Heterologous Erythromycin Production

Host SystemGenetic ModificationsTiter AchievedSignificance
Escherichia coliFull 55 kb ery cluster transfer (26 genes)10 mg/L erythromycin AFirst complete heterologous production [1]
Escherichia coliEngineered glycosylation (pHL80*/pHL74 plasmids)N/A (bioactivity confirmed)Enabled bioactive glycosylated macrolide formation [6]
Saccharopolyspora erythraeaNative hostBaseline (wild-type)Benchmark for engineering efforts [5]

Modular Polyketide Synthase Architecture and Domain Functionality

Erythromycin biosynthesis is initiated by the 6-deoxyerythronolide B synthase (DEBS), a 2 MDa modular polyketide synthase organized into three giant multifunctional proteins (DEBS1, DEBS2, DEBS3). Each DEBS module contains distinct catalytic domains that orchestrate sequential polyketide chain elongation:

  • Core Domains:
  • Acyltransferase (AT): Selects extender units (methylmalonyl-CoA for erythromycin)
  • Ketosynthase (KS): Catalyzes decarboxylative Claisen condensation
  • Acyl Carrier Protein (ACP): Shuttles growing polyketide chain via phosphopantetheine arm
  • β-Carbon Processing Domains:
  • Ketoreductase (KR): Reduces β-keto group to hydroxyl
  • Dehydratase (DH): Eliminates water to form enoyl intermediate
  • Enoyl Reductase (ER): Reduces enoyl to alkyl substituent

The colinearity between module architecture and chemical transformations enables rational engineering. Module 1 incorporates propionyl-CoA, modules 2–6 incorporate methylmalonyl-CoA, and module 7 catalyces lactonization via the thioesterase (TE) domain. The domain composition dictates the structure of each 2-carbon unit, with DEBS producing the 14-membered macrolactone 6-deoxyerythronolide B (6dEB) [4] [8].

Precursor-Directed Biosynthesis for Structural Analogs

Precursor-directed biosynthesis exploits the substrate flexibility of PKS loading modules to incorporate synthetic diketide analogs, generating "unnatural" natural products. Key advancements include:

  • Engineered Substrate Incorporation: Feeding synthetic diketide N-acetylcysteamine (SNAC) thioesters to E. coli expressing DEBS module 2 and downstream glycosylation machinery enabled production of >50 erythromycin analogs. Substitutions at C-13 position yielded compounds with alkynyl, alkenyl, or alkyl side chains [4] [6].

  • Directed Evolution for Efficiency: Mutator strains of E. coli (e.g., Mutant D) were developed to enhance precursor conversion. Plasmid mutagenesis (e.g., pHL80* encoding improved mycarose transferase) increased titers of 6-deoxyerythromycin D from diketide precursors by >3-fold [6].

  • Combinatorial PKS Engineering: Domain swaps with rapamycin PKS generated DEBS variants producing macrolactones with modified carbon centers. For example, substitution of DEBS AT domains altered extender unit specificity, while KR domain swaps controlled hydroxyl stereochemistry [4] [8].

Table 2: Engineered Erythromycin Analogs via Precursor-Directed Biosynthesis

Engineering StrategyStructural ModificationBiological Activity
Diketide SNAC feeding (C-13 alkyl)Ethyl side chain at C-13Retained antibiotic activity [6]
Diketide SNAC feeding (C-13 alkynyl)Alkynyl side chain at C-13Comparable to erythromycin A [6]
Rapamycin DH/KR domain insertionAdditional hydroxyl groupsVariable bioactivity [4]

Metabolic Flux Optimization for Enhanced Yield

Balancing flux through erythromycin biosynthetic steps is critical for industrial-scale production. Key strategies include:

  • Promoter Engineering: CRISPR-Cas9-mediated replacement of native promoters in Saccharopolyspora erythraea's ery cluster with heterologous counterparts (Pj23119, PkasO, PermE) increased transcription of rate-limiting genes (SACE0716–SACE0720, SACE_0731). This resulted in 2.8–6.0-fold yield improvements by alleviating bottlenecks in deoxysugar biosynthesis and macrolide tailoring [5].

  • Precursor Supply Enhancement:

  • Sodium propionate feeding boosted methylmalonyl-CoA pools
  • Deletion of pfkA2 (phosphofructokinase) increased pentose phosphate pathway flux, elevating NADPH supply for reductive steps [2]
  • Dynamic Pathway Regulation: Temperature-dependent CRISPR interference (CRISPRi) of sdhA (succinate dehydrogenase) modulated TCA cycle flux toward methylmalonyl-CoA, increasing erythromycin yield by 15.1% [3].

Table 3: Promoter Strength and Erythromycin Yield Relationships

Target GeneNative Promoter StrengthOptimal Heterologous PromoterFold-Improvement
SACE_0719 (eryBV)LowPj231194.2× [5]
SACE_0720 (eryBIV)LowPkasO6.0× [5]
SACE_0731 (eryBIII)LowPermE3.8× [5]

Strain Engineering and CRISPR-Cas9 Applications in Saccharopolyspora erythraea

CRISPR-Cas9 systems have revolutionized precision engineering of high-GC actinomycetes like Saccharopolyspora erythraea:

  • Biosynthetic Cluster Activation: Bidirectional promoter knock-in (Pj23119-PkasO) at the SACE0720-SACE0721 spacer region increased expression of eryBIV (32-fold) and eryAI (79-fold), elevating erythromycin yield by 58.3% in wild-type strains [3] [9].

  • Multi-Locus Editing: Simultaneous promoter replacements at six rate-limiting loci (SACE0716–SACE0720, SACE_0731) using sgRNA arrays and temperature-sensitive plasmids generated strains with cumulative yield improvements. Iterative editing enabled marker-free modifications [5] [9].

  • Competitive Pathway Disruption:

  • Deletion of SACE_1765 (erythromycin esterase) in high-producing strains increased yield by 12.7% by preventing antibiotic degradation [9].
  • sdhA repression redirected succinate toward methylmalonyl-CoA biosynthesis [3].

  • Efficiency Optimization: High-GC optimized Cas9 expression (using PermE promoter) and dual sgRNA targeting achieved 65% editing efficiency for indA deletion without selectable markers, accelerating chassis strain development [9].

Table 4: CRISPR-Cas9-Mediated Genetic Modifications in S. erythraea

Target LocusEditing StrategyEffect on Erythromycin Biosynthesis
SACE0720-SACE0721 spacerBidirectional promoter knock-in (Pj23119-PkasO)58.3% yield increase [3]
SACE_1765 (erythromycin esterase)Gene deletion12.7% yield increase [9]
SACE_0712PermE-egfp knock-in80.3% yield increase [9]
sdhA (SACE_1229)CRISPRi repression15.1% yield increase [3]

Properties

Product Name

Eromycin

IUPAC Name

[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

Molecular Formula

C52H97NO18S

Molecular Weight

1056.4 g/mol

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1

InChI Key

AWMFUEJKWXESNL-WZICQLLOSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

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